Tioconazole

Description

Structure

3D Structure

Properties

IUPAC Name |

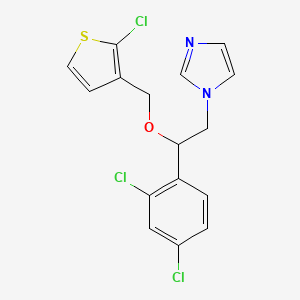

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHHHPZILQDDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046619 | |

| Record name | Tioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.65e-02 g/L | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65899-73-2 | |

| Record name | Tioconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65899-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065899732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tioconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57Y5X1117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tioconazole on Fungal CYP51A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole, a prominent member of the imidazole class of antifungal agents, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed technical overview of the molecular mechanism underlying this compound's action, specifically its interaction with and inhibition of the crucial fungal enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is a key component of the ergosterol biosynthesis pathway, a metabolic route essential for fungal survival and distinct from mammalian cholesterol synthesis, making it an attractive target for antifungal therapy. This document outlines the biochemical pathway, presents available quantitative data on this compound's inhibitory activity, describes detailed experimental protocols for assessing its efficacy, and provides visual representations of the key processes.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, represent a significant global health challenge. The development of effective and selective antifungal agents is paramount. This compound is a synthetic imidazole derivative with a broad spectrum of activity against various pathogenic fungi.[1] Its primary mechanism of action involves the targeted inhibition of ergosterol biosynthesis, a pathway vital for maintaining the structure and function of the fungal cell membrane.[2] The key enzyme in this pathway, and the direct target of this compound, is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (also known as CYP51A1).[3] By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

The Ergosterol Biosynthesis Pathway and the Role of CYP51A1

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a critical role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process that can be broadly divided into three stages: the mevalonate pathway, the conversion of squalene to lanosterol, and the final steps converting lanosterol to ergosterol.

CYP51A1 is a membrane-bound cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is an essential and rate-limiting step in the ergosterol biosynthesis pathway. The reaction proceeds through three successive monooxygenase reactions, converting the 14α-methyl group to a carboxyl group, which is then eliminated as formic acid, leading to the formation of a C14-C15 double bond.

Mechanism of this compound Inhibition of Fungal CYP51A1

This compound, like other imidazole antifungals, functions as a potent and specific inhibitor of fungal CYP51A1. The mechanism of inhibition involves the interaction of the unsubstituted nitrogen atom (N3) of this compound's imidazole ring with the heme iron atom at the active site of the CYP51A1 enzyme. This coordination bond prevents the binding of the natural substrate, lanosterol, and disrupts the enzyme's catalytic activity.

The inhibition of CYP51A1 by this compound leads to two primary detrimental effects on the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of this essential sterol in the fungal cell membrane.

-

Accumulation of Toxic Methylated Sterols: The inhibition of the 14α-demethylation step leads to the accumulation of lanosterol and other 14α-methylated sterol precursors within the cell. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and the leakage of essential cellular components.

Quantitative Data on this compound Activity

| Parameter | Value | Fungal Species/System | Reference |

| IC50 | 50-80 nM | Candida albicans (cell-free homogenate, inhibition of C-14 demethylation of sterols) | [4] |

| MIC | 4.7 µg/mL | Candida albicans | [4] |

| MIC | 0.1 µg/mL | Cryptococcus neoformans | [4] |

| MIC | 5.7 µg/mL | Aspergillus fumigatus | [4] |

| MIC | 0.5 µg/mL | Trichophyton rubrum | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound against fungal CYP51A1.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

-

This compound Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to cover a clinically relevant concentration range.

-

-

Plate Setup:

-

Add 100 µL of each this compound dilution to the wells of the test microtiter plate.

-

Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plate at 35°C for 24 to 48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles, this is often defined as a ≥50% reduction in turbidity.

-

In Vitro Inhibition of CYP51A1 in a Cell-Free Homogenate

This protocol describes how to prepare a cell-free homogenate from a fungal culture and assess the inhibitory effect of this compound on CYP51A1 activity.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Lysis buffer (e.g., phosphate buffer with protease inhibitors)

-

Glass beads or a mechanical homogenizer

-

Radiolabeled lanosterol (e.g., [³H]-lanosterol)

-

NADPH

-

This compound solutions of varying concentrations

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Cell-Free Homogenate:

-

Grow the fungal culture to mid-log phase and harvest the cells by centrifugation.

-

Wash the cells with buffer and resuspend them in lysis buffer.

-

Disrupt the cells using glass beads and vigorous vortexing or a mechanical homogenizer.

-

Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed to pellet the microsomal fraction, which contains CYP51A1.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Inhibition Assay:

-

Set up reaction mixtures containing the cell-free homogenate, NADPH, and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding radiolabeled lanosterol.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

-

Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of the Inhibition Constant (Ki) with Purified Recombinant Fungal CYP51A1

Materials:

-

Purified recombinant fungal CYP51A1

-

Purified cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

This compound solutions of varying concentrations

-

A suitable buffer system

-

A spectrophotometer capable of measuring absorbance changes in the UV-visible range.

Procedure:

-

Expression and Purification of Recombinant CYP51A1:

-

Clone the gene encoding the fungal CYP51A1 into a suitable expression vector (e.g., for E. coli or yeast expression).

-

Express the protein in the chosen host system and purify it to homogeneity using standard chromatographic techniques (e.g., affinity and ion-exchange chromatography).

-

-

Spectrophotometric Binding Assay (Type II Difference Spectra):

-

The binding of azoles to the heme iron of cytochrome P450 enzymes induces a characteristic spectral shift, known as a Type II difference spectrum.

-

Place a solution of purified CYP51A1 in both the sample and reference cuvettes of a dual-beam spectrophotometer.

-

Add increasing concentrations of this compound to the sample cuvette and an equal volume of solvent to the reference cuvette.

-

Record the difference spectrum after each addition. A peak around 425-430 nm and a trough around 390-410 nm are characteristic of Type II binding.

-

-

Determination of the Dissociation Constant (Kd):

-

Plot the change in absorbance (ΔA = A_peak - A_trough) against the this compound concentration.

-

Fit the data to a suitable binding isotherm (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd), which is a measure of the binding affinity. For a competitive inhibitor, the Ki is approximately equal to the Kd.

-

-

Enzyme Kinetics and Inhibition Analysis:

-

Alternatively, determine the Ki through enzyme kinetics.

-

Measure the initial velocity of the CYP51A1-catalyzed reaction at various concentrations of lanosterol in the presence of different fixed concentrations of this compound.

-

Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed inhibition) to calculate the Ki value.

-

Conclusion

This compound is an effective antifungal agent that targets a fundamental process in fungal physiology: ergosterol biosynthesis. Its specific inhibition of fungal CYP51A1 provides a clear molecular basis for its therapeutic action. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and drug development. A deeper understanding of the this compound-CYP51A1 interaction can aid in the development of novel antifungal agents with improved efficacy and reduced potential for resistance.

References

The Genesis of a Potent Antifungal: A Technical History of Tioconazole's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of Tioconazole, a broad-spectrum imidazole antifungal agent. It details the historical context of its development by Pfizer, its mechanism of action targeting fungal ergosterol biosynthesis, and various methodologies for its chemical synthesis. The document presents a compilation of quantitative data on its antifungal and antibacterial activity, along with pharmacokinetic parameters. Detailed experimental protocols for a key synthesis route and for determining in vitro antifungal susceptibility are provided. Visualizations of the synthesis pathway, mechanism of action, and an experimental workflow are included to facilitate a comprehensive understanding of this important topical therapeutic agent.

Introduction: The Emergence of a New Antifungal Agent

This compound, chemically known as 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole, is a synthetic imidazole derivative developed by Pfizer in the 1970s. It was patented in 1975 and received its first medical use approval in 1982.[1] As a member of the azole class of antifungals, this compound emerged as a significant advancement in the topical treatment of superficial mycoses, particularly vaginal candidiasis and dermatophyte infections.[2][3] Its development was driven by the need for potent, broad-spectrum antifungal agents with favorable safety profiles for topical application.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is analogous to cholesterol in mammalian cells.[3][5] this compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][5][6] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the demethylation of lanosterol.[3][7]

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[8] This alteration in the sterol composition disrupts the membrane's structure and function, leading to increased cellular permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[5][6][9] At higher concentrations, this compound is believed to exert a direct damaging effect on the fungal cell membrane.[8]

Signaling Pathway Diagram

Chemical Synthesis of this compound

The synthesis of this compound has been approached through various routes since its initial development. The most common strategy involves the coupling of two key intermediates: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and a reactive derivative of 2-chloro-3-methylthiophene, typically 2-chloro-3-(chloromethyl)thiophene.[1][10] Variations in the synthetic protocols often involve different bases, solvents, and catalysts to optimize yield and purity.

Synthesis Pathway Diagram

Quantitative Data

In Vitro Antimicrobial Activity

This compound exhibits a broad spectrum of activity against various fungal pathogens, including yeasts and dermatophytes, as well as some Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against a range of microorganisms. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Antifungal Activity of this compound against Yeast Species

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida species (clinical yeasts) | ≤ 0.5 | - | [11] |

| Candida albicans | - | 0.020 | |

| Candida tropicalis | 8 | 8 | [11] |

| Candida pseudotropicalis | 0.5 | 8 | [2] |

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Antibacterial Activity of this compound

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococci | 1-8 | - | [11] |

| Enterococci | 1-8 | - | [11] |

| Moraxella catarrhalis | - | 2 | [11] |

| Gardnerella vaginalis | - | 16 | [11] |

| Mobiluncus spp. | - | 16 | [11] |

| Prevotella bivia | - | 64 | [11] |

| Lactobacillus spp. | - | ≥ 256 | [11] |

Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

While a specific IC50 value for this compound against fungal lanosterol 14α-demethylase was not found in the reviewed literature, the following table provides comparative IC50 values for other imidazole and triazole antifungals against Candida albicans CYP51. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Table 3: Comparative IC50 Values of Azole Antifungals against Candida albicans CYP51

| Antifungal Agent | IC50 (µM) | Reference |

| Ketoconazole | 0.4 - 0.6 | [6] |

| Itraconazole | 0.4 - 0.6 | [6] |

| Miconazole | 0.057 | [9] |

| Fluconazole | 0.4 - 0.6 | [6] |

Pharmacokinetic Data

Following topical application, systemic absorption of this compound is minimal.[3] However, it persists at high concentrations in the vaginal fluid, which is crucial for its therapeutic effect in treating vulvovaginal candidiasis.

Table 4: this compound Concentrations in Vaginal Fluid after a Single 300 mg Dose

| Time Post-Dose | Mean Concentration (µg/mL) | Formulation | Reference |

| 24 hours | 104,000 | 6% Ointment | [1] |

| 48 hours | 27,000 | 6% Ointment | [1] |

| 72 hours | 15,000 | 6% Ointment | [1] |

| 24 hours | 21,200 | Ovule | [6] |

Experimental Protocols

Synthesis of this compound via "One-Pot" Reaction

This protocol is adapted from a patented method and describes a "one-pot" synthesis of this compound.[9]

Materials:

-

Dimethylformamide (DMF)

-

Imidazole

-

Sodium hydroxide (caustic soda flakes)

-

2-chloro-1-(2,4-dichlorophenyl)ethanol

-

2-chloro-3-(chloromethyl)thiophene

-

Toluene

-

Reaction vessel with stirrer, thermometer, and dropping funnel

-

Heating and cooling system

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Step 1: Preparation of the Imidazole Salt. To a reaction vessel, add DMF, imidazole, and sodium hydroxide flakes. Mix thoroughly and slowly heat the mixture to 110-115 °C. Maintain this temperature for 1 hour.

-

Step 2: Formation of the Imidazolyl Ethanol Intermediate. Cool the reaction mixture to 50-55 °C. Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF and add it dropwise to the reaction vessel, maintaining the temperature between 50-55 °C. After the addition is complete, stir the mixture at this temperature for 1 hour. Then, heat the mixture to 110-115 °C and maintain for 4 hours.

-

Step 3: Coupling Reaction. Cool the mixture to 60 °C and add more sodium hydroxide flakes. Stir for 1 hour. Add 2-chloro-3-(chloromethyl)thiophene dropwise, maintaining the temperature between 50-55 °C. After the addition, stir for 1 hour at this temperature.

-

Step 4: Final Reaction and Isolation. Heat the mixture to 110-115 °C and maintain for 3 hours. After the reaction is complete, add water and cool the mixture to room temperature. A crude product of this compound will precipitate.

-

Step 5: Purification. Collect the crude product by filtration. Dry the crude product and recrystallize it from toluene to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Fungal isolate to be tested.

-

This compound stock solution.

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Step 1: Preparation of Inoculum. Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35 °C. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Step 2: Preparation of this compound Dilutions. Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

-

Step 3: Inoculation. Inoculate each well containing the this compound dilutions with the prepared fungal inoculum. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Step 4: Incubation. Incubate the microtiter plates at 35 °C for 24-48 hours.

-

Step 5: Reading the MIC. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. The turbidity can be assessed visually or with a microplate reader.

Experimental Workflow Diagram

Conclusion

This compound stands as a testament to the successful development of targeted antifungal therapy. Its discovery and synthesis provided a valuable addition to the armamentarium against superficial fungal infections. The well-elucidated mechanism of action, centered on the inhibition of ergosterol biosynthesis, continues to be a cornerstone of azole antifungal research. The synthetic pathways, while established, offer opportunities for further process optimization. The quantitative data on its antimicrobial spectrum and pharmacokinetic properties underscore its efficacy as a topical agent. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed historical and technical perspective on this compound.

References

- 1. [PDF] Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. | Semantic Scholar [semanticscholar.org]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.bangor.ac.uk [research.bangor.ac.uk]

- 4. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Tioconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spectroscopic techniques used for the structural elucidation and characterization of Tioconazole, a broad-spectrum antifungal agent. The application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive analytical toolkit for researchers in drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

High-resolution ¹H, ¹³C, and two-dimensional NMR spectra (such as COSY, HSQC, and HMBC) are acquired to confirm the chemical structure and assign all proton and carbon signals.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation : this compound raw material is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For ¹³C NMR, DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups. 2D experiments (COSY, HSQC, HMBC) are conducted to establish connectivity between protons and carbons.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons in the imidazole, dichlorophenyl, and chlorothienyl moieties, as well as the chiral backbone.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| He | 4.96 | Doublet of Doublets | 4.1 / 6.7 |

| Hd | 4.19 - 4.24 | Multiplet | - |

| Hd' | 4.26 | Doublet | - |

| Hd'' | 4.33 | Doublet | - |

| Ha (imidazole) | 7.43 - 7.47 | Singlet/Multiplet | - |

| Hc (imidazole) | 7.00 | Triplet | 1.1 |

| Hb (imidazole) | 6.83 | Triplet | 1.1 |

| Hj (chlorothienyl) | 6.84 | Doublet | 5.7 |

| Hk (chlorothienyl) | 7.39 | Doublet | 5.7 |

| Hh (dichlorophenyl) | 7.36 | Doublet | 8.4 |

| Hf (dichlorophenyl) | 7.64 | Doublet | 2.1 |

Table 1: ¹H NMR chemical shifts and multiplicities for this compound. Data sourced from multiple studies.[1][2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays 16 distinct carbon signals, consistent with its molecular structure. A DEPT-135 experiment reveals 11 of these signals correspond to carbons with attached protons (CH, CH₂, or CH₃), while the remaining five are quaternary carbons.[1][2]

| Carbon Type | Number of Peaks |

| Total Carbon Signals | 16 |

| CH, CH₂, CH₃ (from DEPT-135) | 11 |

| Quaternary Carbons | 5 |

Table 2: Summary of ¹³C NMR spectral features for this compound.[1][2]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in the this compound molecule. These methods are rapid, non-destructive, and require minimal sample preparation.[1]

Experimental Protocol: FTIR-ATR

-

Instrumentation : An FTIR spectrometer, such as a Shimadzu Prestige 21, equipped with a diamond-based Attenuated Total Reflectance (ATR) accessory.[1][2]

-

Sample Preparation : Approximately 20 mg of the solid this compound sample is placed directly onto the ATR crystal.[1][2]

-

Data Acquisition : Spectra are typically acquired over a wavenumber range of 4000–600 cm⁻¹. An average of 20 scans is collected at a resolution of 4 cm⁻¹ to ensure a good signal-to-noise ratio.[1][2]

Experimental Protocol: FT-Raman

-

Instrumentation : A handheld Raman spectrometer, such as the AHURA TRUSCAN.[1]

-

Sample Preparation : Approximately 1 cm³ of the sample is placed in a closed glass vial for analysis.[1]

-

Data Acquisition : The spectrum is recorded in the range of 2875–230 cm⁻¹ with a laser excitation wavelength of 785 nm and a nominal resolution of 7 cm⁻¹.[1]

Vibrational Spectral Data

The FTIR and Raman spectra provide complementary information, revealing characteristic vibrational modes of the various functional groups and aromatic rings within the this compound structure.

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR-ATR | 1562.3 | ν(C=N) stretch (imidazole) |

| 1464.0 | δ(C-H) bend | |

| 1433.1 | ν(C=C) stretch (aromatic) | |

| 1278.8 | ν(C-N) stretch | |

| 1118.7 | ν(C-O-C) ether stretch | |

| 733.0 | ν(C-S) stretch | |

| 626.9 | ν(C-Cl) stretch | |

| Raman | 1420.9 | Imidazole ring vibration |

| 593.6, 693.5, 832.8, 1030.8, 1590.9 | Chlorothiophene ring vibrations | |

| 398.3, 450.4, 666.2, 856.8, 1207.8 | Dichlorophenyl ring vibrations |

Table 3: Characteristic vibrational frequencies for this compound from FTIR-ATR and Raman spectroscopy.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the this compound molecule, primarily the aromatic rings.

Experimental Protocol: UV-Vis

-

Instrumentation : A standard UV-Vis spectrophotometer.

-

Sample Preparation : A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as water or methanol, at a known concentration (e.g., 9.5 µg/mL in water or 10 µg/mL in methanol).[1][4]

-

Data Acquisition : The sample is scanned across a wavelength range, typically 200-400 nm, to identify the wavelengths of maximum absorbance (λmax).[4]

UV-Vis Spectral Data

The UV spectrum of this compound is characterized by absorption bands corresponding to the electronic transitions within its aromatic and heteroaromatic rings.

| Solvent | λmax (nm) | Relative Intensity |

| Water | 199 | Intense |

| 225 | Lower | |

| Methanol | 240 | - |

Table 4: UV-Vis absorption maxima for this compound in different solvents.[1][2][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

Experimental Protocol: LC-MS/MS

-

Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF) with an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of this compound is prepared in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.

-

Data Acquisition : The sample is introduced into the mass spectrometer. A full scan (MS1) is performed to identify the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS2) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrometry Data

The molecular weight of this compound is approximately 387.7 g/mol . In positive ion ESI-MS, it is observed as the protonated molecule [M+H]⁺ at an m/z of approximately 387-388, taking into account the isotopic distribution of chlorine. The MS2 spectrum reveals characteristic fragment ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity | Proposed Fragment |

| 386.989 ([M+H]⁺) | 130.972 | 100 | [C₇H₄ClS]⁺ (Chlorothienylmethyl cation) |

| 386.989 | 18.10 | [M+H]⁺ (Protonated Molecule) | |

| 69.045 | 4.41 | [C₃H₅N₂]⁺ (Imidazole fragment) | |

| 86.999 | 1.64 | Further fragmentation | |

| 199.009 | 1.33 | Further fragmentation |

Table 5: Key fragment ions of this compound observed in an MS2 experiment. Data sourced from the MassBank of North America.[1]

Visualization of Analytical Workflow

The comprehensive spectroscopic analysis of this compound follows a structured workflow, from initial sample handling to the final confirmation of its chemical structure. This process ensures that data from multiple orthogonal techniques are integrated for a complete characterization.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, Raman, UV-Vis, and Mass Spectrometry provides a robust and comprehensive framework for the structural analysis of this compound. Each technique offers unique and complementary information, and when integrated, they allow for the unequivocal confirmation of the molecule's identity, structure, and purity. These methodologies are essential for raw material identification, quality control during manufacturing, and in various stages of pharmaceutical research and development.

References

- 1. This compound | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[2-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | C18H15Cl3N2O | CID 167461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1h-imidazole | Sigma-Aldrich [sigmaaldrich.com]

- 4. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tioconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solid-state chemistry of tioconazole, a broad-spectrum imidazole antifungal agent. A thorough understanding of its crystal structure and polymorphic behavior is critical for ensuring drug product quality, stability, and bioavailability. This document details the crystallographic and thermal properties of the known crystalline form of this compound, outlines robust experimental protocols for polymorphism screening and characterization, and presents logical workflows for these processes. The information herein is intended to support researchers and drug development professionals in the effective solid-state characterization and control of this important active pharmaceutical ingredient (API).

Introduction

This compound is a widely used antifungal agent effective against a variety of dermatophytes and yeasts.[1] Like many pharmaceutical compounds, its solid-state properties can significantly influence its physicochemical characteristics, including solubility, dissolution rate, and stability. The ability of a compound to exist in more than one crystalline form is known as polymorphism, and different polymorphs can exhibit distinct physical and pharmacological properties.[2] Therefore, a comprehensive investigation of the crystal structure and potential polymorphism of this compound is a fundamental aspect of its drug development process. This guide summarizes the current knowledge of this compound's solid-state properties and provides detailed methodologies for its study.

Crystal Structure of this compound

The three-dimensional arrangement of molecules in the crystalline lattice defines the crystal structure of a drug and is fundamental to its properties. The crystal structure of the free base form of this compound has been determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data for the primary known crystalline form of this compound is summarized in the table below. These parameters define the unit cell and the symmetry of the crystal lattice.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₆H₁₃Cl₃N₂OS |

| Molecular Weight | 387.71 g/mol [3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0379 |

| b (Å) | 9.8171 |

| c (Å) | 16.6786 |

| α (°) | 90 |

| β (°) | 90.750 |

| γ (°) | 90 |

| Volume (ų) | 1642.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.567 |

Data extracted from available crystallographic information.

Polymorphism of this compound

While extensive studies on multiple polymorphic forms of this compound are not widely published, the characterization of its primary crystalline form has been reported. The potential for polymorphism should always be considered during drug development, as different processing conditions such as crystallization from various solvents, temperature changes, and mechanical stress can lead to the formation of different crystalline or amorphous forms.[2]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for investigating polymorphism by measuring the heat flow associated with thermal transitions in a material. The thermal properties of the known crystalline form of this compound are presented below.

| Thermal Property | Value | Reference |

| Melting Onset Temperature (°C) | 77.6 | [4] |

| Melting Peak Temperature (°C) | 82.8 | [4][5] |

| Heat of Fusion (J/g) | 71.17 | [4] |

| Degradation Peak Temperature (°C) | 297.8 | [4][5] |

The DSC thermogram of this compound exhibits a single sharp endothermic peak, indicative of the melting of a crystalline and anhydrous form.[6] The absence of other thermal events prior to melting in the reported data suggests the presence of a single crystalline form under the tested conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound's crystal structure and polymorphism.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for crystal structure determination by single-crystal X-ray diffraction.

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Methodology:

-

Solvent Selection: Screen a variety of solvents for their ability to dissolve this compound at elevated temperatures and allow for slow crystallization upon cooling or evaporation. Methanol has been reported as a suitable solvent.

-

Slow Evaporation Method: a. Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. b. Filter the solution to remove any particulate matter. c. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. d. Monitor the container for the formation of well-defined single crystals.[7]

-

Slow Cooling Method: a. Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. b. Slowly cool the solution at a controlled rate (e.g., 1-5 °C/hour) to induce crystallization. c. Once crystals have formed, they can be isolated by filtration.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement within the crystal lattice.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms to obtain the final atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a fingerprint of the crystalline solid, which is used to identify crystalline phases and assess crystallinity.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form. For this compound, characteristic peaks have been observed at 2θ values of approximately 8.71, 10.39, 13.49, 13.83, 22.33 (intense), 24.61, 25.33, 26.27, 28.99, 29.39, 32.17, 32.77, and 38.59 degrees.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

-

Thermal Program: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The onset temperature, peak temperature, and enthalpy of the transitions are determined.

Polymorph Screening

Objective: To systematically search for and identify all accessible polymorphic forms of a compound.

Methodology:

-

Crystallization from a Variety of Solvents: Dissolve the compound in a wide range of solvents (with varying polarities, hydrogen bonding capabilities, etc.) and induce crystallization through slow evaporation, cooling, or the addition of an anti-solvent.

-

Varying Crystallization Conditions: For each solvent system, vary parameters such as the rate of cooling or evaporation, the level of supersaturation, and the temperature.

-

Stress-Induced Transformations: Subject the known crystalline form to various stresses, such as grinding (mechanical stress), heating (thermal stress), and exposure to high humidity.

-

Characterization of Solids: Analyze all solid samples obtained from the screening experiments using techniques such as PXRD, DSC, and spectroscopy to identify any new crystalline forms.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of key experimental processes in the study of this compound's solid-state properties.

Conclusion

This technical guide has synthesized the available information on the crystal structure and polymorphism of this compound. The presented crystallographic and thermal data provide a baseline for the solid-state properties of its known crystalline form. The detailed experimental protocols and logical workflows offer a robust framework for researchers and drug development professionals to conduct thorough solid-state characterization and polymorphism screening. A comprehensive understanding and control of this compound's solid-state chemistry are paramount for the development of safe, stable, and effective pharmaceutical products. Further research into the potential for new polymorphic forms of this compound is encouraged to fully elucidate its solid-state landscape.

References

- 1. Crystallography Open Database [crystallography.net]

- 2. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. New approaches to identification and characterization of this compound in raw material and in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Analysis of Tioconazole's Antifungal Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole is a synthetically produced imidazole antifungal agent with a broad spectrum of activity against a wide array of pathogenic fungi, including yeasts and dermatophytes. It is primarily utilized in topical formulations for the treatment of superficial mycoses such as vulvovaginal candidiasis and various tinea infections.[1] This technical guide provides a comprehensive analysis of this compound's antifungal spectrum, its molecular mechanism of action, and the standardized experimental protocols used to determine its in vitro efficacy. Quantitative data on its activity against key fungal pathogens are summarized, and relevant cellular pathways and experimental workflows are visually represented to offer a detailed resource for research and development professionals in the field of mycology and antifungal drug discovery.

Introduction

This compound is a prominent member of the imidazole class of antifungal agents, structurally related to compounds like miconazole and clotrimazole.[2] Its clinical utility is well-established for the topical treatment of infections caused by dermatophytes and yeasts.[2] The efficacy of this compound stems from its ability to disrupt the integrity of the fungal cell membrane, a mechanism it shares with other azole antifungals. This document delves into the specifics of its activity, presenting a compilation of in vitro susceptibility data, a detailed look at its mode of action, and the methodologies employed to generate these data.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the structure and function of the fungal cell membrane.[3]

Ergosterol Biosynthesis Inhibition Pathway:

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3] This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated precursor sterols within the fungal cell membrane. This disruption significantly alters membrane fluidity and the function of membrane-bound enzymes, ultimately increasing cellular permeability and leading to the leakage of vital intracellular components, which results in either the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[3][4] At higher concentrations, this compound may also cause direct damage to the cell membrane.[5]

Figure 1. Mechanism of action of this compound.

Antifungal Spectrum and In Vitro Activity

This compound demonstrates a broad spectrum of activity, encompassing most clinically relevant yeasts and dermatophytes.[2][5] It has also been shown to be effective against some Gram-positive bacteria and Trichomonas vaginalis.[2] Its potency is often greater than or comparable to other imidazole antifungals like miconazole.[3][5]

Activity Against Yeasts

This compound is highly active against Candida species, the most common cause of opportunistic fungal infections. This includes activity against Candida albicans as well as several non-albicans species. It also shows efficacy against Cryptococcus neoformans.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 4.7 | [4][6] | ||

| Candida tropicalis | 8.0 | [7] | ||

| Candida pseudotropicalis | 0.5 | 8.0 | ||

| Clinical Yeast Isolates | ≤0.5 | [7] | ||

| Cryptococcus neoformans | 0.1 | [4][6] |

Table 1. In Vitro Activity of this compound Against Pathogenic Yeasts. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity Against Dermatophytes

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails (tinea), are highly susceptible to this compound. This includes species from the Trichophyton and Microsporum genera.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.5 | [4][6] | ||

| Trichophyton mentagrophytes | [3][5] | |||

| Microsporum spp. | [3][5] |

Table 2. In Vitro Activity of this compound Against Common Dermatophytes. Specific MIC₅₀/MIC₉₀ values for T. mentagrophytes and Microsporum spp. are not consistently reported but are known to be low.

Activity Against Other Fungi

This compound also exhibits activity against certain molds, although its potency against some species like Aspergillus is comparable to that of miconazole.[3][5]

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 5.7 | [4][6] | ||

| Alternaria spp. | Potent Activity | [7] | ||

| Acremonium spp. | Potent Activity | [7] |

Table 3. In Vitro Activity of this compound Against Molds.

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro activity of this compound is determined using standardized methodologies developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol Overview:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar media. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve a final standardized inoculum concentration.

-

Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (usually 24-48 hours for yeasts).

-

Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a spectrophotometer.

Figure 2. Broth microdilution experimental workflow.

Disk Diffusion Method (CLSI M44/EUCAST E.Def 9.3)

This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility and is often used for its simplicity and cost-effectiveness.

Protocol Overview:

-

Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is evenly inoculated with the fungal suspension using a sterile swab.

-

Disk Application: A paper disk impregnated with a specific concentration of this compound is placed on the surface of the inoculated agar.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 20-24 hours).

-

Measurement: The diameter of the zone of growth inhibition around the disk is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to established breakpoints to categorize the isolate as susceptible, intermediate, or resistant.

Figure 3. Disk diffusion experimental workflow.

Conclusion

This compound is a potent, broad-spectrum imidazole antifungal agent with robust in vitro activity against a wide range of clinically important yeasts and dermatophytes. Its primary mechanism of action, the inhibition of ergosterol synthesis via the targeting of lanosterol 14-α-demethylase, is a well-characterized and effective strategy for disrupting fungal cell integrity. The standardized methodologies for susceptibility testing provide a reliable framework for evaluating its efficacy and for the surveillance of potential resistance. The data presented in this guide underscore the significant role of this compound in the topical treatment of superficial fungal infections and provide a valuable resource for researchers and professionals in the field of antifungal drug development.

References

- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activity of this compound (UK-20,349), a new imidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Antifungal Activity of this compound (UK-20,349), a New Imidazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. In vitro antimicrobial activity of this compound and its concentrations in vaginal fluids following topical (vagistat-1 6.5%) application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. antibiotics.toku-e.com [antibiotics.toku-e.com]

The Molecular Basis of Tioconazole's Fungicidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole, a synthetic imidazole derivative, is a broad-spectrum antifungal agent with potent fungicidal activity against a wide range of pathogenic fungi. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its therapeutic efficacy. The primary mode of action involves the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical catalyst in the ergosterol biosynthesis pathway. This targeted disruption of fungal cell membrane synthesis is complemented by a secondary, direct membrane-damaging effect at higher concentrations, leading to rapid cell death. This document consolidates current knowledge, presenting quantitative data on its antifungal spectrum, detailing key experimental protocols for its study, and visualizing the core molecular pathways and mechanisms through structured diagrams.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's principal antifungal activity stems from its potent and specific inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[1][6][7]

The inhibition of CYP51 by this compound disrupts the conversion of lanosterol to ergosterol.[2][4][8] This leads to a depletion of ergosterol and a concomitant accumulation of 14α-methylated sterol precursors, such as lanosterol.[8][9] The incorporation of these aberrant sterols into the fungal cell membrane alters its physical properties, increasing its permeability and disrupting the function of embedded proteins crucial for nutrient transport and cell signaling.[1][2] This ultimately inhibits fungal growth and replication, leading to a fungistatic effect at lower concentrations.[1][10]

Caption: Figure 1: this compound blocks the conversion of lanosterol to ergosterol.

Secondary Mechanism: Direct Membrane Damage

At higher concentrations, this compound exhibits a rapid fungicidal effect that is attributed to a direct damaging action on the fungal cell membrane.[8][11][12] This secondary mechanism is distinct from the inhibition of ergosterol synthesis and results in a swift loss of cell viability.

Studies have demonstrated that exposure to high concentrations of this compound leads to a significant and rapid leakage of essential intracellular components, including ATP.[11][12] This indicates a profound disruption of membrane integrity that is not solely dependent on the slower process of ergosterol depletion. This direct membrane-damaging effect contributes significantly to the potent fungicidal nature of this compound, particularly its growth-phase-independent activity.[13][14]

Caption: Figure 2: High concentrations of this compound cause direct membrane damage.

Quantitative Data: In Vitro Antifungal Activity

This compound demonstrates a broad spectrum of activity against various fungal pathogens. The following tables summarize its in vitro efficacy, presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: MIC of this compound against Candida albicans

| Parameter | Value (mg/L) | Reference |

| MIC | 0.020 | [15] |

Table 2: MIC50 and MIC90 of this compound against Various Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Clinical Yeasts | ≤ 0.5 | - | [16] |

| Candida tropicalis | - | 8 | [16] |

| Gardnerella vaginalis | - | 16 | [16] |

| Mobiluncus spp. | - | 16 | [16] |

| Prevotella biviadisiens | - | 64 | [16] |

| Lactobacillus spp. | - | ≥ 256 | [16] |

| Moraxella catarrhalis | - | 2 | [16] |

| Staphylococci | 1-8 | - | [16] |

| Enterococci | 1-8 | - | [16] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is commonly employed to determine the MIC of this compound against fungal isolates.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[11]

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing RPMI 1640 medium buffered with MOPS.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the growth control.[5]

Assessment of Direct Membrane Damage via ATP Leakage

The direct membrane-damaging effect of this compound can be quantified by measuring the leakage of intracellular ATP from fungal cells.[11]

Protocol:

-

Fungal Cell Culture: Grow the fungal cells to the desired growth phase (e.g., late logarithmic phase) in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer (e.g., PBS), and resuspend them to a specific cell density.

-

Exposure to this compound: Add a high concentration of this compound to the fungal cell suspension. Include a control group with no drug.

-

Sampling: At various time points, take aliquots from the cell suspension.

-

Separation of Cells and Supernatant: Centrifuge the aliquots to pellet the fungal cells. The supernatant will contain the leaked extracellular ATP.

-

ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay.

-

Data Analysis: An increase in extracellular ATP in the this compound-treated samples compared to the control indicates membrane damage and leakage.

Caption: Figure 3: Experimental workflow for assessing ATP leakage.

Signaling Pathways and Other Cellular Effects

While the primary mechanisms of this compound are well-established, research into its broader effects on fungal cellular signaling is ongoing. Some studies on other azole antifungals suggest potential downstream effects of ergosterol biosynthesis inhibition.

Disruption of ergosterol homeostasis can trigger transcriptional responses in fungi, including the upregulation of genes involved in the ergosterol biosynthesis pathway and genes encoding efflux pumps, which can contribute to drug resistance.[9]

Furthermore, some azoles have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and potentially triggering apoptosis-like cell death.[17][18][19][20] While direct evidence for this compound-induced ROS production and apoptosis in fungi is an area for further investigation, it represents a plausible additional mechanism contributing to its fungicidal activity.

Conclusion

The fungicidal activity of this compound is a multifaceted process rooted in the potent inhibition of ergosterol biosynthesis, a cornerstone of fungal cell membrane integrity. This primary mechanism is significantly augmented by a direct, concentration-dependent membrane-damaging effect that leads to rapid cell death. The quantitative data underscore its broad-spectrum efficacy, while the detailed experimental protocols provide a framework for its continued investigation. A comprehensive understanding of these molecular underpinnings is crucial for the strategic development of novel antifungal therapies and for optimizing the clinical application of this important therapeutic agent. Future research focusing on the intricate interplay between membrane disruption, cellular signaling, and potential induction of oxidative stress will further elucidate the complete spectrum of this compound's antifungal action.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 8. Pharmacodynamics and Toxicity of Tioconazole_Chemicalbook [chemicalbook.com]

- 9. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 10. youtube.com [youtube.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Fungicidal activity of this compound in relation to growth phase of Candida albicans and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. In vitro antimicrobial activity of this compound and its concentrations in vaginal fluids following topical (vagistat-1 6.5%) application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reactive oxygen species modulate itraconazole-induced apoptosis via mitochondrial disruption in Candida albicans [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Tioconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole, a broad-spectrum imidazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This disruption is a direct consequence of the inhibition of the ergosterol biosynthesis pathway, a critical metabolic route for most fungi. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the key enzyme lanosterol 14α-demethylase (CYP51). The guide includes a summary of the quantitative effects of azole antifungals on enzyme activity and fungal sterol composition, detailed experimental protocols for relevant assays, and visualizations of the biochemical pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antifungal agents and the development of new therapeutic strategies.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, represent a significant global health challenge. The selective toxicity of antifungal agents is often achieved by targeting cellular structures or metabolic pathways unique to fungi. One of the most successful targets is the ergosterol biosynthesis pathway, as ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. This compound is an imidazole antifungal that effectively targets this pathway, leading to fungal cell growth inhibition and death.[1][2] Understanding the precise molecular interactions and the downstream consequences of this inhibition is crucial for optimizing its clinical use and for the development of novel antifungal therapies.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4] This enzyme catalyzes a critical step in the biosynthesis of ergosterol: the oxidative removal of the 14α-methyl group from lanosterol.[5] this compound, like other azole antifungals, contains a nitrogen-containing heterocyclic ring (imidazole in this case) that binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[1] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking its conversion.

The inhibition of lanosterol 14α-demethylase leads to two major downstream effects that compromise the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the physical properties of the fungal cell membrane, leading to increased permeability, altered fluidity, and impaired function of membrane-bound proteins.[6]

-

Accumulation of Toxic Methylated Sterols: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[7] These sterols are incorporated into the fungal membrane, where they are thought to be toxic, further disrupting membrane structure and function.[8]

Quantitative Data

Table 1: Inhibitory Activity of Azole Antifungals against Candida albicans Lanosterol 14α-Demethylase (CYP51)

| Antifungal Agent | IC50 (µM) | Reference |

| Fluconazole | 0.4 - 1.3 | [2] |

| Itraconazole | 0.039 - 1.3 | [2][9][10] |

| Ketoconazole | 0.4 - 0.6 | [2] |

| Miconazole | 0.057 | [9][10] |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate higher potency.

Table 2: Effect of Azole Treatment on the Sterol Composition of Candida albicans

| Sterol | Untreated Cells (%) | Azole-Treated Cells (%) | Reference |

| Ergosterol | 50 - 60 | < 5 | [11] |

| Lanosterol | < 1 | 30 - 40 | [11] |

| 14-methyl-ergosta-8,24(28)-dien-3-6-diol | Not Detected | 10 - 20 | [11] |

Values are approximate and can vary depending on the specific azole, concentration, and fungal strain.

Experimental Protocols

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of a compound against fungal lanosterol 14α-demethylase.

Materials:

-

Recombinant fungal lanosterol 14α-demethylase (CYP51)

-

Cytochrome P450 reductase

-

NADPH

-

Lanosterol

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., alcoholic KOH)

-

Heptane or hexane for extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cytochrome P450 reductase, and the test compound at various concentrations.

-

Add recombinant lanosterol 14α-demethylase to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding lanosterol and NADPH.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-